molecular formula C35H70O2 B3052070 Ceroplastic acid CAS No. 38232-05-2

Ceroplastic acid

Cat. No.: B3052070
CAS No.: 38232-05-2
M. Wt: 522.9 g/mol
InChI Key: HVUCKZJUWZBJDP-UHFFFAOYSA-N
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Preparation Methods

Ceroplastic acid can be synthesized through various methods. One common synthetic route involves the oxidation of long-chain hydrocarbons. Industrial production methods often involve the hydrolysis of natural fats and oils, which are then subjected to purification processes to isolate this compound .

Chemical Reactions Analysis

Ceroplastic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alcohols for esterification. Major products formed from these reactions include shorter-chain carboxylic acids, long-chain alcohols, and esters .

Scientific Research Applications

Ceroplastic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ceroplastic acid exerts its effects involves its interaction with various molecular targets and pathways. As a long-chain fatty acid, it can be incorporated into cell membranes, affecting their fluidity and function. It can also be metabolized to produce energy or serve as a precursor for the synthesis of other bioactive molecules .

Comparison with Similar Compounds

Ceroplastic acid can be compared with other long-chain saturated fatty acids, such as stearic acid (18-carbon) and arachidic acid (20-carbon). What sets this compound apart is its longer carbon chain, which imparts unique physical and chemical properties. For instance, its higher melting point and greater hydrophobicity make it particularly useful in industrial applications .

Similar compounds include:

    Stearic acid: An 18-carbon saturated fatty acid.

    Arachidic acid: A 20-carbon saturated fatty acid.

    Behenic acid: A 22-carbon saturated fatty acid.

This compound’s uniqueness lies in its longer carbon chain, which provides distinct advantages in specific applications .

Properties

IUPAC Name

pentatriacontanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37/h2-34H2,1H3,(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUCKZJUWZBJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415221
Record name Ceroplastic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38232-05-2
Record name Pentatriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38232-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceroplastic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceroplastic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEROPLASTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M78J737BEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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